Synthetic Versatility for Antiproliferative Agents
The C-2 hydroxyethyl substituent in 2-(Benzo[d]thiazol-2-yl)ethanol enables a unique synthetic pathway for generating a diverse library of antiproliferative derivatives using ionic liquid-immobilized reactions, a strategy not applicable to simpler benzothiazole analogs [1]. This approach yielded novel benzo[d]thiazole derivatives with demonstrated antiproliferative activity, highlighting the compound's specific utility as a scaffold in drug discovery.
| Evidence Dimension | Synthetic Utility for Derivatization |
|---|---|
| Target Compound Data | Enables synthesis of a series of new benzo[d]thiazole derivatives with antiproliferative activity via ionic liquid-immobilized reactions. |
| Comparator Or Baseline | Benzothiazole or 2-methylbenzothiazole (lacking the reactive hydroxyethyl group). |
| Quantified Difference | Not quantifiable in a direct comparative study, but the presence of the primary alcohol group is essential for the reported synthetic strategy and subsequent biological evaluation. |
| Conditions | Reaction of 2-aminothiophenol with various esters, followed by derivatization and antiproliferative screening [1]. |
Why This Matters
The compound's unique functional group enables the construction of diverse, biologically active chemical libraries, a key requirement in drug discovery programs that simpler benzothiazole building blocks cannot fulfill.
- [1] Mohareb, R. M., Ibrahim, R. A., & Al Farouk, F. O. (2024). Anti-proliferative and morphological studies of 2-(benzo[d]thiazol-2-yl) derivatives together with their strategy in ionic liquids immobilized reactions. Journal of the Iranian Chemical Society, 21(4), 921-942. https://doi.org/10.1007/s13738-023-02956-x View Source
